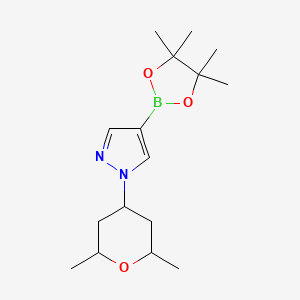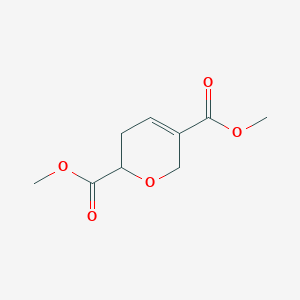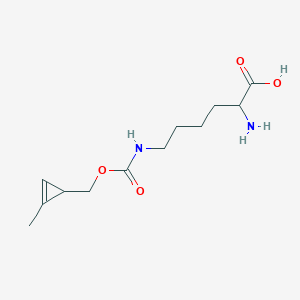
N-cyclopropene-L-Lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropene-L-Lysine is a derivative of lysine, an essential amino acid. This compound features a cyclopropene group attached to the lysine molecule, which imparts unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its ability to be incorporated into proteins through genetic-code expansion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclopropene-L-Lysine is synthesized through a series of chemical reactions that involve the introduction of the cyclopropene group to the lysine molecule. The synthetic route typically involves the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the cyclopropene group: The cyclopropene group is introduced to the protected lysine through a cyclopropanation reaction.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening methods ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropene-L-Lysine undergoes various chemical reactions, including:
Oxidation: The cyclopropene group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene group to cyclopropane or other reduced forms.
Substitution: The cyclopropene group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, cyclopropane derivatives, and substituted lysine derivatives .
Aplicaciones Científicas De Investigación
N-cyclopropene-L-Lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is incorporated into proteins through genetic-code expansion, allowing researchers to study protein function and interactions.
Medicine: this compound is used in the development of therapeutic protein conjugates and as a tool for drug delivery.
Industry: It is employed in the production of bioorthogonal handles for creating stable protein conjugates
Mecanismo De Acción
N-cyclopropene-L-Lysine exerts its effects through its incorporation into proteins. The cyclopropene group serves as a minimal bioorthogonal handle, allowing for the creation of stable protein conjugates. This incorporation is achieved through genetic-code expansion, where the compound is introduced into the genetic code of an organism, enabling its integration into proteins during translation .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropene-L-Arginine: Another cyclopropene derivative of an amino acid, used in similar applications.
N-cyclopropene-L-Histidine: A cyclopropene derivative of histidine, also used in protein studies.
N-cyclopropene-L-Glutamine: A cyclopropene derivative of glutamine, utilized in biochemical research
Uniqueness
N-cyclopropene-L-Lysine is unique due to its specific incorporation into proteins through genetic-code expansion. This property makes it a valuable tool for creating stable therapeutic protein conjugates and studying protein function and interactions .
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16) |
Clave InChI |
YMBQDEOCKOLCJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


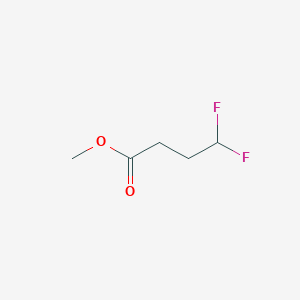
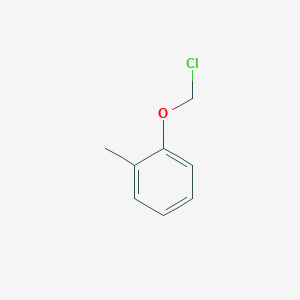
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
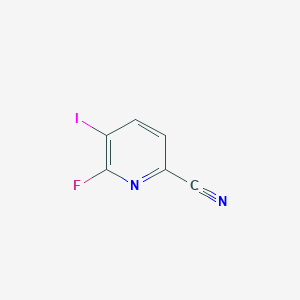

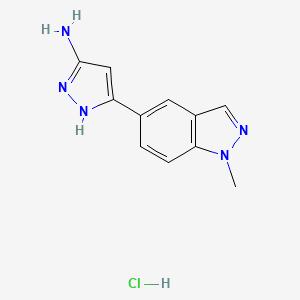
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
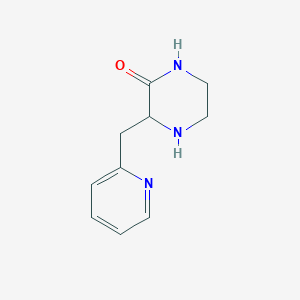
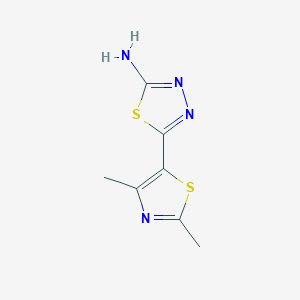
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

